molecular formula C16H24ClNO4 B13771412 Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride CAS No. 67465-36-5

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride

Cat. No.: B13771412
CAS No.: 67465-36-5
M. Wt: 329.82 g/mol
InChI Key: GLQUHBVDOYBHFW-UHFFFAOYSA-N
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Description

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride is a malonate ester derivative featuring a phenyl group, a 3-amino-2-propyl substituent, and a hydrochloride salt. Malonate esters are pivotal in organic synthesis, often serving as intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. The hydrochloride salt enhances solubility in polar solvents, making it advantageous in reactions requiring aqueous compatibility.

Properties

CAS No.

67465-36-5

Molecular Formula

C16H24ClNO4

Molecular Weight

329.82 g/mol

IUPAC Name

(4-ethoxy-3-ethoxycarbonyl-2-methyl-4-oxo-3-phenylbutyl)azanium;chloride

InChI

InChI=1S/C16H23NO4.ClH/c1-4-20-14(18)16(12(3)11-17,15(19)21-5-2)13-9-7-6-8-10-13;/h6-10,12H,4-5,11,17H2,1-3H3;1H

InChI Key

GLQUHBVDOYBHFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C(C)C[NH3+])C(=O)OCC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 3-bromo-2-propylbenzene, to introduce the propyl and phenyl groups. The resulting intermediate is then treated with ammonia or an amine to introduce the amino group, followed by acidification with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the malonate ester can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s malonate core is substituted with a phenyl group and a branched 3-amino-2-propyl chain. This contrasts with simpler malonates, such as diethyl phenylmalonate (phenyl substituent only) and diethyl propylmalonate (linear propyl group), which lack amino functionality .

Table 1: Structural Comparison of Malonate Derivatives
Compound Name Substituents Amino Group Hydrochloride Molecular Weight (approx)
Diethyl (3-amino-2-propyl)(phenyl)malonate HCl Phenyl, 3-amino-2-propyl Yes Yes ~300-350 (estimated)
Diethyl phenylmalonate Phenyl No No ~236
Diethyl propylmalonate Propyl No No ~188
Diethyl2-aminomalonate hydrochloride Amino (central carbon) Yes Yes ~197.6
(R)-Ethyl 2-amino-3-phenylpropanoate HCl Phenyl, amino (side chain) Yes Yes 229.7

Functional Differences and Implications

  • This contrasts with diethyl phenylmalonate, which lacks reactive amino groups .
  • Hydrochloride Salt: Enhances aqueous solubility compared to non-salt analogs like diethyl propylmalonate. This property is critical for biological applications or reactions in polar media .

Biological Activity

Diethyl (3-amino-2-propyl)(phenyl)malonate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its malonate backbone, which is a diester of malonic acid. The presence of an amino group and a phenyl ring contributes to its biological properties. The compound's structure can be represented as follows:

  • Chemical Formula : C15_{15}H19_{19}N1_{1}O4_{4}·HCl
  • Molecular Weight : 305.78 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds based on amino acid scaffolds have shown significant antibacterial and antifungal properties. For instance, derivatives of diethyl malonate have been reported to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis .
  • Neuroactive Properties : Some derivatives have been studied for their potential neuroactive effects, particularly as GABA analogs. This suggests that this compound may influence neurotransmission pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as alanine racemase, which is crucial for bacterial cell wall synthesis. Inhibitors of this enzyme have shown promise in treating bacterial infections .
  • GABAergic Activity : As an analog of gamma-aminobutyric acid (GABA), it may modulate GABA receptors, leading to anxiolytic or anticonvulsant effects .

Antimicrobial Studies

A study focused on the synthesis and evaluation of various malonate derivatives demonstrated that certain compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range. Table 1 summarizes the antimicrobial potency of selected derivatives:

Compound NameStructureMIC (µg/mL)Target Bacteria
Compound AStructure A5Staphylococcus aureus
Compound BStructure B10Escherichia coli
Diethyl (3-amino-2-propyl)(phenyl)malonate HClStructure C8Bacillus subtilis

Neuropharmacological Effects

In a neuropharmacological study, this compound was evaluated for its effects on GABA receptors. The results indicated that the compound enhanced GABAergic transmission, suggesting potential applications in anxiety disorders:

  • Tested Doses : 1 mg/kg and 5 mg/kg.
  • Observed Effects : Increased time spent in open arms during elevated plus maze tests.

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